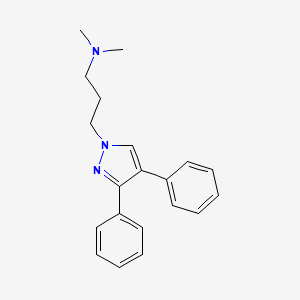

Fezolamine

Description

See also: Fezolamine Fumarate (active moiety of).

Structure

3D Structure

Properties

CAS No. |

80410-36-2 |

|---|---|

Molecular Formula |

C20H23N3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

3-(3,4-diphenylpyrazol-1-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C20H23N3/c1-22(2)14-9-15-23-16-19(17-10-5-3-6-11-17)20(21-23)18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3 |

InChI Key |

NELSQLPTEWCHQW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

80410-36-2 |

Synonyms |

fezolamine fezolamine fumarate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Fezolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezolamine is a non-tricyclic antidepressant agent that acts as a serotonin, norepinephrine, and dopamine reuptake inhibitor. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic pathways developed for this compound. The synthesis is primarily based on the seminal work of Bailey et al., involving a Michael addition followed by a reductive alkylation. This document aims to serve as a core resource for researchers by presenting detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow.

Chemical Structure and Properties

This compound is chemically designated as 3-(3,4-Diphenyl-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine.[1][2] Its structure is characterized by a central 3,4-diphenyl-substituted pyrazole ring linked via a propyl chain to a dimethylamino group. This structural arrangement distinguishes it from classical tricyclic antidepressants.

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-(3,4-Diphenyl-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | [1][2] |

| CAS Number | 80410-36-2 | [3][4] |

| Molecular Formula | C₂₀H₂₃N₃ | [4][5] |

| Molar Mass | 305.425 g·mol⁻¹ | [1][5] |

| Appearance | Solid powder | [5] |

Synthesis of this compound

The primary synthetic route to this compound was developed by Bailey and colleagues and involves a two-step process starting from 3,4-diphenyl-1H-pyrazole.[1] The overall synthesis workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Intermediate: 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile

The first key step is the Michael addition of acrylonitrile to 3,4-diphenyl-1H-pyrazole. This reaction forms the carbon-nitrogen bond between the pyrazole ring and the propionitrile side chain.

A detailed experimental protocol for this step, as adapted from the general principles of Michael additions involving pyrazoles, would typically involve the following:

-

Reactant Preparation: 3,4-diphenyl-1H-pyrazole is dissolved in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: A base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolide anion.

-

Acrylonitrile Addition: Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 50-60 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(3,4-diphenyl-1H-pyrazol-1-yl)propanenitrile.

Synthesis of this compound: Reductive Alkylation of 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile

The final step in the synthesis of this compound is the reductive alkylation of the intermediate nitrile. This transformation converts the nitrile group into a dimethylamino group.

The reductive alkylation is typically carried out as follows:

-

Reaction Setup: 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile is dissolved in a suitable solvent, commonly an alcohol like ethanol or methanol.

-

Catalyst Addition: A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added to the solution.

-

Amine Source: An aqueous solution of dimethylamine is added to the reaction mixture.

-

Hydrogenation: The reaction vessel is placed under a hydrogen atmosphere (typically at elevated pressure) and stirred vigorously. The reaction is often heated to facilitate the reduction.

-

Reaction Monitoring: The uptake of hydrogen is monitored to determine the reaction's endpoint.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the residue is taken up in an appropriate solvent and washed to remove any remaining impurities. The final product, this compound, can be further purified by recrystallization or chromatography.

Signaling Pathways and Mechanism of Action

This compound functions as a reuptake inhibitor for serotonin, norepinephrine, and dopamine, with a preference for serotonin.[5] This mechanism of action is central to its antidepressant effects. The diagram below illustrates the logical relationship of its primary pharmacological action.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The synthetic route, established by Bailey et al., offers an efficient method for the preparation of this non-tricyclic antidepressant. The provided experimental protocols and diagrams are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutics with improved efficacy and side-effect profiles.

References

Pharmacological Profile of Fezolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolamine is a novel, non-tricyclic antidepressant agent that emerged from research aimed at identifying compounds with improved side-effect profiles compared to existing antidepressant medications. Structurally identified as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine-(E)-2-butenedioate, this compound demonstrated promising antidepressant-like activity in preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor interaction data, and key preclinical findings. The information is presented to support further research and drug development efforts in the field of neuropsychopharmacology.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of monoamine reuptake. It acts on the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the synaptic availability of these key neurotransmitters involved in mood regulation. Preclinical studies have established that this compound is a selective inhibitor with a preference for the norepinephrine transporter.

Quantitative Data Summary

While precise Ki or IC50 values from the original preclinical studies are not publicly available in detail, the seminal research by Baizman et al. (1987) provides a clear indication of this compound's selectivity profile. The following table summarizes the available quantitative and qualitative data on this compound's interaction with monoamine transporters.

| Target | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Most Potent | [1] |

| Serotonin Transporter (SERT) | Uptake Inhibition | 3 to 4-fold less potent than for NET | [1] |

| Dopamine Transporter (DAT) | Uptake Inhibition | 3 to 4-fold less potent than for NET | [1] |

Table 1: In Vitro Activity of this compound at Monoamine Transporters[1]

Preclinical Pharmacology

This compound has undergone a battery of in vitro and in vivo preclinical evaluations to characterize its pharmacological effects and safety profile.

In Vitro Studies

The primary in vitro assessment of this compound focused on its ability to inhibit the uptake of radiolabeled monoamines into synaptosomal preparations from rat brain tissue. These experiments were crucial in elucidating its mechanism of action and selectivity.

In Vivo Studies

Antidepressant-Like Activity: this compound demonstrated significant antidepressant-like effects in established animal models of depression.

-

Behavioral Despair (Forced Swim) Test: this compound was active in this model, which is predictive of antidepressant efficacy.[1]

-

Reserpine and Tetrabenazine Antagonism: this compound effectively prevented the depressant effects induced by these monoamine-depleting agents.[1]

The potency of this compound in these models was comparable to that of standard tricyclic antidepressants like imipramine and amitriptyline.[1]

Side Effect Profile:

A key aspect of this compound's preclinical profile is its favorable comparison to tricyclic antidepressants regarding side effects.

-

Anticholinergic Activity: In the mouse mydriasis and oxotremorine antagonism models, this compound showed weak or absent anticholinergic properties compared to imipramine and amitriptyline.[1]

-

Central Nervous System Stimulation: this compound did not induce locomotor hyperactivity in mice at doses significantly higher than its effective antidepressant doses, suggesting a lack of stimulant properties.[1]

-

Monoamine Oxidase Inhibition: Ex vivo studies confirmed that this compound does not inhibit monoamine oxidase activity.[1]

-

Cardiovascular Safety: In vitro studies using canine Purkinje tissue indicated a significantly lower potential for depressing myocardial conduction compared to imipramine.[1] In a feline model of myocardial infarction, substantially higher plasma levels of this compound were required to induce cardiac depression compared to imipramine.[1] Furthermore, unlike imipramine, this compound did not cause an increase in sinus rate.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to elucidate the pharmacological profile of this compound.

Synaptosomal Monoamine Uptake Assay

This protocol describes a typical procedure for measuring the inhibition of norepinephrine, serotonin, and dopamine uptake in rat brain synaptosomes, consistent with methodologies used in the 1980s.

1. Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized, and the brain is rapidly removed and placed in ice-cold 0.32 M sucrose solution.

-

The cerebral cortex (for norepinephrine and serotonin uptake) and striatum (for dopamine uptake) are dissected.

-

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer) for use in the uptake assay.

2. Uptake Inhibition Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with various concentrations of this compound or a vehicle control.

-

The uptake reaction is initiated by the addition of a low concentration of the respective radiolabeled monoamine ([3H]norepinephrine, [3H]serotonin, or [3H]dopamine).

-

The incubation is carried out for 5 minutes at 37°C.

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is quantified by liquid scintillation counting.

3. Data Analysis:

-

The concentration of the test compound that produces 50% inhibition of monoamine uptake (IC50) is determined from concentration-response curves.

Behavioral Despair (Forced Swim) Test

This protocol outlines the forced swim test procedure used to assess antidepressant-like activity in rodents.

1. Animals:

-

Male Wistar rats (150-180 g) are used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Apparatus:

-

A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 15 cm.

3. Procedure:

-

Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute period of forced swimming.

-

Test session: 24 hours after the pre-test, the rats are treated with this compound (at various doses, administered intraperitoneally) or a vehicle control. One hour after treatment, they are placed back into the swim cylinder for a 5-minute test session.

-

The duration of immobility (the time the rat spends floating passively, making only small movements to keep its head above water) during the 5-minute test session is recorded by a trained observer.

4. Data Analysis:

-

The mean duration of immobility is calculated for each treatment group.

-

A statistically significant reduction in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for preclinical antidepressant screening.

References

The Rise and Stall of a Novel Antidepressant: A Technical History of Fezolamine (Win-41,528-2)

Fezolamine (Win-41,528-2) , a novel pyrazole derivative, emerged in the 1980s from the laboratories of Sterling-Winthrop Research Institute as a promising non-tricyclic antidepressant agent. Its development marked a significant effort to create a therapy with a superior side-effect profile compared to the then-standard tricyclic antidepressants (TCAs). This technical guide delves into the historical development of this compound, from its chemical synthesis and preclinical pharmacology to its clinical evaluation, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Foundation and Synthesis

This compound, chemically known as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, possesses a unique molecular structure that distinguishes it from the fused ring system of TCAs.[1] The synthesis of this compound and its analogs typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the core pyrazole ring.[1]

While specific, detailed proprietary synthesis protocols from its development are not publicly available, the general synthesis of pyrazole derivatives can be conceptualized as a multi-step process.

Caption: Conceptual synthetic pathway for pyrazole derivatives like this compound.

Preclinical Pharmacology

This compound's preclinical development revealed a promising pharmacodynamic profile, positioning it as a monoamine reuptake inhibitor with a notable selectivity.

Neurotransmitter Reuptake Inhibition

In vitro studies using synaptosomes demonstrated that this compound inhibits the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA). Notably, it displayed a 3- to 4-fold greater selectivity for the norepinephrine transporter (NET) over the serotonin and dopamine transporters.[2][3] This profile suggested a potential for antidepressant efficacy with a distinct neurochemical mechanism compared to the more balanced or serotonin-selective agents that would later dominate the market.

| Compound | Synaptosomal Uptake Inhibition (IC50 in µM) |

| Norepinephrine | |

| This compound | Data not available in provided search results |

| Imipramine | Data not available in provided search results |

Note: Specific IC50 values were not available in the provided search results, but the relative selectivity is reported.

In Vivo Efficacy Models

This compound demonstrated efficacy in classic animal models of depression. It was shown to prevent the depressant effects of reserpine and tetrabenazine, substances that deplete monoamines.[2] Furthermore, it was active in the "behavioral despair" test, a common screening model for antidepressants.[2] Its potency in these models was comparable to that of established tricyclic antidepressants like imipramine and amitriptyline, as well as newer non-tricyclic agents of the time.[2]

Safety and Tolerability Profile

A key focus of this compound's development was its improved side-effect profile. Preclinical studies indicated weak or absent anticholinergic properties compared to imipramine and amitriptyline, as suggested by its performance in mouse mydriasis and oxotremorine antagonism models.[2] Additionally, this compound did not induce locomotor hyperactivity in mice, suggesting a lack of central nervous system stimulant properties.[2] Importantly, it did not inhibit monoamine oxidase activity.[2]

Cardiovascular safety studies in canine Purkinje tissue and a myocardially infarcted cat model suggested a significantly lower potential for cardiac side effects compared to imipramine.[2] Higher plasma levels of this compound were required to induce significant depression of cardiac function and mean arterial pressure, and unlike imipramine, it did not increase the sinus rate.[2]

References

An In-depth Technical Guide on the Early Clinical Trial Data of Fezolinetant

A Note on Nomenclature: This document provides a detailed overview of the early clinical trial data for Fezolinetant . Initial searches for "Fezolamine" did not yield relevant clinical trial information, suggesting a likely misspelling of the neurokinin-3 (NK3) receptor antagonist, Fezolinetant.

Audience: This guide is intended for researchers, scientists, and drug development professionals interested in the foundational clinical data of Fezolinetant.

Core Mechanism of Action

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist.[1] Its mechanism of action is centered on the modulation of the thermoregulatory center within the hypothalamus.[2] In menopausal women, declining estrogen levels lead to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[3] This results in increased signaling by neurokinin B (NKB), which binds to NK3 receptors and disrupts normal temperature regulation, leading to vasomotor symptoms (VMS) such as hot flashes and night sweats.[3][4] Fezolinetant works by crossing the blood-brain barrier and blocking the binding of NKB to NK3 receptors, thereby helping to restore the balance in the thermoregulatory center and reduce the frequency and severity of VMS.[5]

Signaling Pathway

The signaling pathway affected by Fezolinetant involves the KNDy neurons in the hypothalamus. In a state of estrogen deficiency, these neurons become hypertrophic and overactive, leading to increased NKB release. By antagonizing the NK3 receptor, Fezolinetant effectively dampens this excessive signaling cascade that leads to heat dissipation effectors like vasodilation and sweating.[2]

Early Phase Clinical Trial Data

Pharmacokinetics

Early Phase 1 studies characterized the pharmacokinetic profile of Fezolinetant in healthy individuals.

| Parameter | Value | Population |

| Time to Max. Concentration (Tmax) | 1.5 - 2.0 hours | Healthy Subjects |

| Half-life (t1/2) | 4.2 - 7.7 hours | Healthy Women (20-60 mg)[6][7] |

| Metabolism | Primarily via CYP1A2 to inactive metabolite ES259564; minor contributions from CYP2C9 and CYP2C19.[6] | In vitro human liver microsomes |

| Protein Binding | 51% | Healthy Subjects[8] |

| Apparent Clearance (CL/F) | 10.8 L/h | Healthy Subjects[8] |

| Volume of Distribution (Vz/F) | 189 L | Healthy Subjects[8] |

Data compiled from multiple Phase 1 studies.[6][7][8]

Drug Interactions: Co-administration with a strong CYP1A2 inhibitor like fluvoxamine can significantly increase Fezolinetant exposure (approximately 9-fold) and prolong its half-life (from 4.1 to 22.4 hours).[6]

Efficacy

Phase 2 trials were designed to assess the efficacy of various doses of Fezolinetant in reducing VMS.

Phase 2a Study (NCT not specified) [9]

| Outcome | Fezolinetant (90 mg BID) | Placebo |

| Mean Reduction in Total VMS Score (at 12 weeks) | -26.5 | -12.2 (p < 0.001) |

| Reduction in Moderate/Severe VMS Frequency | 5 fewer episodes/day vs. placebo | - |

Phase 2b VESTA Study (NCT not specified) [10][11]

| Outcome | Fezolinetant (Range of Doses) | Placebo |

| Mean Change in Moderate/Severe VMS Frequency (at 4 weeks) | -1.9 to -3.5 per day (p < 0.05 for all doses) | - |

| Mean Change in Moderate/Severe VMS Frequency (at 12 weeks) | -1.8 to -2.6 per day (p < 0.05 for all doses) | - |

| Responder Rate (≥50% reduction in VMS frequency at end of treatment) | 81.4% to 94.7% (p < 0.05 for all doses) | 58.5% |

Phase 2 STARLIGHT Study (Japan) (NCT05034042) [12]

| Outcome | Fezolinetant (15 mg QD) | Fezolinetant (30 mg QD) | Placebo |

| Mean Change in VMS Frequency (from baseline to week 8) | -7.04 (p=0.002 vs placebo) | -6.31 (p=0.030 vs placebo) | -4.55 |

Safety and Tolerability

Across early phase trials, Fezolinetant was generally well-tolerated.

| Adverse Event Profile | Findings |

| Most Common Treatment-Emergent Adverse Events (TEAEs) | Headache and gastrointestinal disorders were among the most frequently reported.[1][9][13] |

| Serious Adverse Events (SAEs) | No treatment-related serious adverse events were reported in the Phase 2b study.[11] |

| Liver Function | Elevations in liver enzymes (ALT/AST) have been noted, but these were generally transient and resolved with ongoing treatment or after discontinuation.[14] |

Experimental Protocols

Phase 2a Study Design

This was a 12-week, double-blind, randomized, placebo-controlled study conducted in eight centers in Belgium.[9]

-

Participants: Healthy menopausal women aged 40 to 65 years experiencing moderate to severe VMS.[9]

-

Intervention: Participants were randomized (1:1) to receive either 90 mg of Fezolinetant twice daily or a matching placebo for 12 weeks.[9]

-

Primary Objective: To evaluate the effect of Fezolinetant on VMS.[9]

-

Data Collection: Participants likely used daily diaries to record the frequency and severity of their VMS, a standard practice in such trials.

Phase 2b (VESTA) Study Design

This was a dose-ranging, 12-week, double-blind, randomized, placebo-controlled study.[10]

-

Participants: Menopausal women aged 40-65 years with a baseline of at least 50 moderate/severe VMS episodes per week.[10]

-

Intervention: Participants were randomized to one of seven Fezolinetant dosing regimens (15, 30, 60, 90 mg twice daily, or 30, 60, 120 mg once daily) or placebo.[10]

-

Primary Outcomes: Reduction in the frequency and severity of moderate/severe VMS at weeks 4 and 12.[10]

-

Key Secondary Outcome: Response rate, defined as a 50% or greater reduction in the frequency of moderate/severe VMS.[10]

Clinical Trial Workflow Example

Conclusion

The early clinical trial data for Fezolinetant demonstrated a promising efficacy and safety profile for the treatment of vasomotor symptoms associated with menopause. The Phase 2 studies established proof-of-concept, showing rapid and significant reductions in VMS frequency and severity across a range of doses.[9][10] The pharmacokinetic profile indicates rapid absorption and a half-life supportive of once or twice-daily dosing.[6] These foundational studies paved the way for the larger Phase 3 pivotal trials (e.g., SKYLIGHT 1 & 2) that further confirmed these findings and led to its regulatory review and approval.[15][16][17]

References

- 1. asianpharmtech.com [asianpharmtech.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Neurokinin Receptor Antagonist, Fezolinetant, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fezolinetant? [synapse.patsnap.com]

- 5. “Veozah (Fezolinetant): A Promising Non‐Hormonal Treatment for Vasomotor Symptoms in Menopause” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of CYP‐Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astellas Presents Fezolinetant Phase 2b Clinical Trial Results at Endocrine Society's Annual Meeting (ENDO) [prnewswire.com]

- 12. Phase II study of fezolinetant for treatment of vasomotor symptoms associated with menopause in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effectiveness and value of fezolinetant for moderate-to-severe vasomotor symptoms associated with menopause: A summary from the Institute for Clinical and Economic Review’s Midwest Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ▼Fezolinetant for menopausal vasomotor symptoms | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 15. Phase 3b Trial of Fezolinetant Shows Positive Topline Results for Treatment of VMS Due to Menopause [prnewswire.com]

- 16. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. newsroom.astellas.com [newsroom.astellas.com]

Methodological & Application

Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolamine is a non-tricyclic antidepressant agent that functions as a monoamine reuptake inhibitor.[1][2] It exhibits inhibitory activity on the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft. In vitro studies have demonstrated that this compound has a preferential inhibitory effect on the norepinephrine transporter.[2] This document provides detailed protocols for conducting in vitro synaptosomal uptake assays to characterize the inhibitory profile of this compound and similar compounds on monoamine transporters.

Scientific Background

Synaptosomes are isolated, sealed nerve terminals that retain the essential components for neurotransmitter uptake, storage, and release. They serve as a valuable in vitro model for studying the effects of pharmacological agents on presynaptic neuronal function, particularly the activity of neurotransmitter transporters. Monoamine transporters (DAT, NET, and SERT) are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[3][4] Inhibition of these transporters is a key mechanism of action for many antidepressant and psychoactive drugs.[5]

Synaptosomal uptake assays typically involve incubating freshly prepared synaptosomes with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence and absence of a test compound like this compound. The amount of radioactivity accumulated within the synaptosomes is then measured to determine the rate of uptake and the inhibitory potency of the test compound.

Data Presentation: Inhibitory Profile of this compound

| Transporter | This compound Inhibitory Activity |

| Norepinephrine Transporter (NET) | Most Potent |

| Serotonin Transporter (SERT) | 3- to 4-fold less potent than for NET[2] |

| Dopamine Transporter (DAT) | 3- to 4-fold less potent than for NET[2] |

Experimental Protocols

I. Preparation of Synaptosomes from Rodent Brain Tissue

This protocol describes the isolation of crude synaptosomes from rodent brain regions enriched in specific monoamine transporters (e.g., striatum for DAT, cortex or hippocampus for SERT and NET).

Materials and Reagents:

-

Rodent brain tissue (e.g., rat or mouse striatum, cortex, hippocampus)

-

Sucrose Buffer (0.32 M Sucrose in 5 mM HEPES, pH 7.4), ice-cold

-

Krebs-Ringer-HEPES (KRH) Buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, pH 7.4, supplemented with 1.8 g/L D-glucose before use), ice-cold

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Euthanize the animal according to approved institutional guidelines.

-

Rapidly dissect the desired brain region (e.g., striatum, cortex) on an ice-cold surface.

-

Place the tissue in a pre-weighed tube containing ice-cold Sucrose Buffer.

-

Homogenize the tissue in a glass-Teflon homogenizer with 10-15 gentle strokes.[6]

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]

-

Carefully collect the supernatant (S1 fraction) and transfer it to a new tube.

-

Centrifuge the S1 fraction at 12,500 - 15,000 x g for 20 minutes at 4°C.[6][7]

-

Discard the supernatant. The resulting pellet (P2 fraction) contains the crude synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate volume of ice-cold KRH buffer.[6]

-

Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).

II. In Vitro Monoamine Synaptosomal Uptake Assay

This protocol outlines the procedure to measure the inhibition of radiolabeled monoamine uptake by this compound.

Materials and Reagents:

-

Synaptosomal preparation (from Protocol I)

-

KRH Buffer (as described above)

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

This compound stock solution (in a suitable solvent, e.g., DMSO) and serial dilutions

-

Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

Monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent degradation of monoamines.[3]

-

Ascorbic acid (to prevent oxidation of monoamines)[3]

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., GF/C)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Dilute the synaptosomal preparation in KRH buffer (supplemented with a MAO inhibitor and ascorbic acid) to the desired protein concentration (typically 30-80 µg protein per well).[3]

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Uptake: Synaptosomal suspension + vehicle.

-

Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective inhibitor for the transporter being assayed (e.g., 10 µM GBR 12909 for DAT).

-

Test Compound: Synaptosomal suspension + varying concentrations of this compound.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well at a final concentration near its Km for the respective transporter (e.g., 100-200 nM for [³H]serotonin or [³H]dopamine).

-

Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

References

- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic profile of this compound fumarate: a nontricyclic antidepressant in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of synaptosomal uptake inhibition of most relevant constituents of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Dosing Recommendations for Fezolamine in Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezolamine is a non-tricyclic antidepressant agent that functions as a serotonin, norepinephrine, and dopamine reuptake inhibitor, with a noted preference for the serotonin transporter.[1][2] Preclinical evaluation in various rodent models has demonstrated its potential antidepressant efficacy. This document provides a summary of dosing recommendations and detailed experimental protocols for the use of this compound in common rodent models of antidepressant activity, based on available scientific literature. The provided information is intended to guide researchers in designing and conducting studies to further investigate the pharmacological profile of this compound.

Data Presentation

The following tables summarize the effective doses of this compound in key behavioral and pharmacological assays in rodents. These data are primarily derived from the seminal work by Baizman et al. (1987).

Table 1: this compound Dosing in Monoamine Depletion Models

| Animal Model | Species | Administration Route | Effective Dose (ED50) | Effect | Reference |

| Tetrabenazine-Induced Ptosis | Mouse | Oral (p.o.) | 12.0 mg/kg | Antagonism of ptosis | Baizman et al., 1987 |

| Reserpine-Induced Hypothermia | Rat | Oral (p.o.) | 15.0 mg/kg | Antagonism of hypothermia | Baizman et al., 1987 |

Table 2: this compound Dosing in a Behavioral Despair Model

| Animal Model | Species | Administration Route | Effective Dose (ED50) | Effect | Reference |

| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 2.9 mg/kg | Reduction of immobility time | Baizman et al., 1987 |

Experimental Protocols

Antagonism of Tetrabenazine-Induced Ptosis in Mice

This model assesses the ability of a compound to reverse the ptosis (eyelid drooping) induced by tetrabenazine, a monoamine-depleting agent.

Materials:

-

This compound fumarate

-

Tetrabenazine

-

Vehicle (e.g., 0.5% methylcellulose)

-

Male mice (e.g., CF-1 strain), 18-25 g

-

Oral gavage needles

-

Scoring system for ptosis (e.g., 0 = eyes open, 4 = eyes completely closed)

Procedure:

-

Administer this compound or vehicle orally (p.o.) to groups of mice.

-

Thirty minutes after this compound/vehicle administration, administer tetrabenazine (32 mg/kg, i.p.).

-

One hour after tetrabenazine administration, score the degree of ptosis for each mouse.

-

Calculate the ED50, the dose of this compound that reduces the median ptosis score by 50%.

Workflow Diagram:

References

- 1. Pharmacologic profile of this compound fumarate: a nontricyclic antidepressant in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

Fezolamine in Neuropharmacology: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the neuropharmacological applications of Fezolamine, a nontricyclic antidepressant agent. It includes detailed experimental protocols derived from key preclinical and clinical studies, quantitative data summaries, and visualizations of its mechanism of action.

This compound (chemical name: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine) was investigated in the 1980s as a potential antidepressant.[1] It acts as a serotonin, norepinephrine, and dopamine reuptake inhibitor, with a notable preference for the serotonin transporter.[1][2] Although it demonstrated efficacy and good tolerability in clinical trials, it was never brought to market.[1][3] This document collates and presents the essential data and methodologies from foundational studies to facilitate further neuropharmacological research into this compound and related compounds.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of neurotransmitter reuptake at the synaptic cleft. By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the extracellular concentrations of these key monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1][2] In vitro studies have shown that this compound has a 3- to 4-fold greater selectivity for inhibiting the reuptake of serotonin compared to norepinephrine and dopamine.[2]

Data Presentation

In Vitro Neurotransmitter Reuptake Inhibition

The following table summarizes the in vitro potency of this compound in blocking the synaptosomal uptake of radiolabeled norepinephrine ([³H]NE), serotonin ([³H]5-HT), and dopamine ([³H]DA). Data are presented as IC₅₀ values (the concentration of the drug that inhibits 50% of the specific binding or uptake).

| Compound | [³H]Norepinephrine Uptake IC₅₀ (nM) | [³H]Serotonin Uptake IC₅₀ (nM) | [³H]Dopamine Uptake IC₅₀ (nM) |

| This compound | 130 | 40 | 160 |

| Imipramine | 30 | 1.5 | 9000 |

| Amitriptyline | 45 | 4.5 | 3000 |

| Bupropion | 2000 | 2000 | 500 |

Data extracted from Baizman et al., 1987.[2]

In Vivo Antidepressant-like Activity in Animal Models

The table below presents the effective doses (ED₅₀) of this compound in classical animal models of depression.

| Animal Model | Endpoint | This compound ED₅₀ (mg/kg, p.o.) | Imipramine ED₅₀ (mg/kg, p.o.) |

| Reserpine-induced Hypothermia (Mouse) | Reversal of hypothermia | 16 | 10 |

| Tetrabenazine-induced Ptosis (Mouse) | Antagonism of ptosis | 8 | 5 |

| Behavioral Despair (Porsolt's Swim Test) (Mouse) | Reduction of immobility | 32 | 15 |

Data extracted from Baizman et al., 1987.[2]

Clinical Efficacy in Major Depressive Disorder

The following table summarizes the key findings from a 6-week, open-label clinical trial of this compound in outpatients with major depressive disorder.

| Parameter | Value |

| Number of Patients | 42 |

| Initial Dosage | 100 mg/day |

| Maintenance Dosage Range | 100 - 450 mg/day |

| Median Responsive Dose | 245 mg/day |

| Patients with >50% HAM-D Score Improvement | 55% |

| Most Common Adverse Effects | Nausea (36%), Headache (29%), Constipation (26%), Dry Mouth (24%) |

Data extracted from Zisook et al., 1987.[3]

Experimental Protocols

Protocol 1: In Vitro Synaptosomal Reuptake Assay

This protocol is adapted from the methods described by Baizman et al. (1987) to assess the in vitro potency of this compound in inhibiting the reuptake of norepinephrine, serotonin, and dopamine into rat brain synaptosomes.

Materials:

-

Male Wistar rats (150-200 g)

-

Sucrose solution (0.32 M)

-

Krebs-Henseleit bicarbonate buffer (pH 7.4)

-

[³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine

-

This compound and other test compounds

-

Scintillation counter and vials

-

Homogenizer

-

Centrifuge

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the cerebral cortex (for NE and 5-HT uptake) or striatum (for DA uptake) on ice.

-

Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptosomal fraction) in Krebs-Henseleit buffer.

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of various concentrations of this compound or a vehicle control.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]NE, [³H]5-HT, or [³H]DA) at a final concentration of 100 nM.

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard uptake inhibitor, e.g., desipramine for NE, fluoxetine for 5-HT, and benztropine for DA) from the total uptake.

-

Plot the percentage inhibition of specific uptake against the logarithm of the drug concentration.

-

Determine the IC₅₀ value (concentration causing 50% inhibition) from the resulting concentration-response curve using non-linear regression analysis.

-

Protocol 2: Behavioral Despair (Porsolt's Swim Test) in Mice

This protocol, based on the methods described in Baizman et al. (1987), is used to evaluate the antidepressant-like effects of this compound in mice.

Materials:

-

Male CD-1 mice (20-25 g)

-

Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm.

-

This compound and vehicle control (e.g., distilled water with a drop of Tween 80).

-

Stopwatch.

Procedure:

-

Pre-test Session:

-

On day 1, place each mouse individually into a cylinder of water for a 15-minute conditioning swim.

-

Remove the mice, dry them, and return them to their home cages.

-

-

Test Session:

-

24 hours after the pre-test session, administer this compound or vehicle orally (p.o.) to the mice.

-

60 minutes after drug administration, place the mice back into the water-filled cylinders for a 6-minute test session.

-

During the last 4 minutes of the test session, record the total duration of immobility. A mouse is considered immobile when it remains floating motionless, making only the movements necessary to keep its head above water.

-

-

Data Analysis:

-

Calculate the mean duration of immobility for each treatment group.

-

Compare the immobility times of the this compound-treated groups with the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Calculate the ED₅₀ (the dose that produces a 50% reduction in immobility compared to the maximum possible effect) from the dose-response data.

-

Protocol 3: Clinical Trial for Efficacy and Safety in Depression

This protocol is a summarized version of the open-label study conducted by Zisook et al. (1987) to assess the efficacy and safety of this compound in patients with major depressive disorder.

Study Design:

-

6-week, three-center, open-label study.

Patient Population:

-

Outpatients aged 18-65 years meeting the DSM-III criteria for major depressive disorder.

-

Minimum score of 17 on the 21-item Hamilton Psychiatric Rating Scale for Depression (HAM-D).

-

Exclusion criteria included a history of bipolar disorder, schizophrenia, organic mental disorder, and substance abuse.

Treatment:

-

Washout Phase: A 3 to 7-day placebo washout period to establish baseline depression scores.

-

Active Treatment Phase:

-

Initiate this compound at a dose of 100 mg/day, administered in divided doses.

-

The dosage can be increased based on the patient's clinical response and tolerability, typically in increments of 50-100 mg every 3-4 days.

-

The maintenance dosage generally ranges between 100 and 450 mg/day.

-

Assessments:

-

Efficacy:

-

Hamilton Psychiatric Rating Scale for Depression (HAM-D) administered at baseline and at weeks 1, 2, 3, 4, and 6.

-

Clinical Global Impression (CGI) scale.

-

Zung Self-Rating Depression Scale.

-

-

Safety:

-

Monitor and record all adverse events at each visit.

-

Physical examinations, vital signs, and laboratory tests (hematology, blood chemistry, urinalysis) at baseline and at the end of the study.

-

Data Analysis:

-

Analyze changes in HAM-D scores from baseline to the end of treatment using appropriate statistical methods (e.g., paired t-test or repeated measures ANOVA).

-

Define response as a 50% or greater reduction in the baseline HAM-D score.

-

Summarize the incidence and severity of adverse effects.

References

Fezolamine: A Tool for Elucidating Antidepressant Drug Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolamine is a pyrazole derivative that was investigated as a potential antidepressant agent. Its mechanism of action centers on the inhibition of monoamine reuptake, a key target for many antidepressant drugs. While not commercially marketed, this compound serves as a valuable research tool for studying the intricacies of monoamine transporter function and the downstream signaling pathways implicated in the pathophysiology of depression. These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in key preclinical assays.

Pharmacological Profile of this compound

This compound acts as a monoamine reuptake inhibitor, with a notable preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT)[1]. This selectivity makes it a useful tool for dissecting the specific contributions of noradrenergic signaling in antidepressant response.

Table 1: Summary of this compound's Pharmacological Activity

| Parameter | Description | Finding | Citation |

| Mechanism of Action | Inhibition of monoamine reuptake | 3- to 4-fold more selective for norepinephrine reuptake inhibition compared to serotonin or dopamine. | [1] |

| In Vivo Efficacy | Antidepressant-like activity in animal models | Active in the "behavioral despair" (forced swim) test. Prevents depressant effects of reserpine and tetrabenazine. | [1] |

| Clinical Efficacy | Improvement in depressive symptoms in humans | 55% of patients showed a >50% improvement in HAM-D scores in a 6-week open-label study. | |

| Common Adverse Effects | Side effects observed in clinical trials | Nausea (36%), headache (29%), constipation (26%), and dry mouth (24%). |

Experimental Protocols

In Vitro Assessment of Monoamine Transporter Inhibition: Synaptosomal Uptake Assay

This protocol describes the use of synaptosomes (isolated nerve terminals) to measure the inhibitory activity of this compound on the reuptake of radiolabeled monoamines.

Materials:

-

Fresh brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, saturated with 95% O2/5% CO2)

-

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine)

-

This compound stock solution (in DMSO or appropriate vehicle)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Homogenizer and centrifuge

Protocol:

-

Synaptosome Preparation:

-

Dissect the brain region of interest in ice-cold sucrose buffer.

-

Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration in the low nanomolar range.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold Krebs-Ringer buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Data Analysis:

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor, e.g., desipramine for NET).

-

Plot the percent inhibition of specific uptake against the logarithm of this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

-

In Vivo Assessment of Antidepressant-Like Activity: Forced Swim Test (Behavioral Despair Test)

This protocol is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the observation that animals will adopt an immobile posture after a period of vigorous activity when placed in an inescapable cylinder of water. Antidepressant treatment typically reduces the duration of immobility.

Materials:

-

Male mice (e.g., C57BL/6)

-

Glass or plastic cylinder (25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

This compound solution for injection (e.g., in saline with a small amount of Tween 80)

-

Video recording equipment and analysis software (optional, but recommended for unbiased scoring)

Protocol:

-

Habituation (Day 1):

-

Fill the cylinder with water to a depth of 15 cm.

-

Gently place each mouse individually into the cylinder for a 15-minute pre-swim session.

-

After 15 minutes, remove the mouse, dry it thoroughly, and return it to its home cage. This pre-exposure reduces variability in the test session.

-

-

Drug Administration and Test Session (Day 2):

-

Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the test session.

-

Fill the cylinder with fresh water (23-25°C) to a depth of 15 cm.

-

Gently place the mouse into the cylinder and start recording a 6-minute test session.

-

After the session, remove the mouse, dry it, and return it to its home cage.

-

-

Behavioral Scoring:

-

Score the last 4 minutes of the 6-minute test session.

-

An animal is judged to be immobile when it remains floating motionless or makes only those movements necessary to keep its head above water.

-

Record the total time spent in immobility.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

-

A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.

-

Visualizations

Experimental Workflow for Screening Antidepressant Candidates

Caption: Workflow for antidepressant drug discovery using this compound as a candidate.

Putative Signaling Pathway for Monoamine Reuptake Inhibitors

Please note: The following diagram illustrates a generalized signaling pathway known to be modulated by monoamine reuptake inhibitors. Direct evidence for this compound's effect on these specific downstream targets is not currently available in the scientific literature. This serves as a hypothetical model for further investigation.

Caption: Hypothetical signaling cascade modulated by norepinephrine reuptake inhibition.

Conclusion

This compound, with its preferential inhibition of norepinephrine reuptake, represents a valuable pharmacological tool for investigating the specific role of the noradrenergic system in the mechanism of action of antidepressants. The protocols provided herein offer a framework for researchers to characterize the in vitro and in vivo effects of this compound and similar compounds. Further research is warranted to elucidate the precise downstream molecular targets of this compound and its impact on neuronal signaling cascades, which will undoubtedly contribute to a more comprehensive understanding of antidepressant pharmacology and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Fezolamine Stability and Degradation in Aqueous Solutions: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of fezolamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for a molecule like this compound in aqueous solutions?

A1: While specific degradation pathways for this compound are not extensively published, molecules with similar structures can undergo degradation through several mechanisms. The most common pathways include hydrolysis, oxidation, and photodegradation.[1][2][3] Hydrolysis may occur at ester or amide linkages, if present, and can be catalyzed by acidic or basic conditions.[4][5][6][7] Oxidation is another significant degradation route, often initiated by exposure to atmospheric oxygen, trace metals, or peroxides.[3][8] Photodegradation can occur when the molecule absorbs light, leading to cleavage of chemical bonds or reactions with photosensitizers.[9][10][11]

Q2: What analytical techniques are most suitable for monitoring this compound stability?

A2: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and reliable method for assessing the stability of pharmaceutical compounds like this compound.[1][12] This technique allows for the separation, identification, and quantification of the parent drug and its degradation products.[12][13] Other spectroscopic methods, such as UV-Vis spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, can also be employed to detect changes in the molecular structure.[12][14]

Q3: How should I design a comprehensive stability study for this compound in an aqueous formulation?

A3: A thorough stability study should evaluate the impact of various environmental factors over time. This typically involves:

-

Forced Degradation Studies: Exposing this compound solutions to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to rapidly identify potential degradation pathways and products.[1]

-

Real-Time and Accelerated Stability Testing: Storing the formulation under controlled temperature and humidity conditions (e.g., 25°C/60% RH for real-time and 40°C/75% RH for accelerated) for an extended period to determine the shelf-life.[1]

A systematic approach to stability testing is crucial for regulatory compliance and ensuring product quality.[1][15]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in a neutral aqueous buffer.

-

Possible Cause 1: Oxidation. this compound may be susceptible to auto-oxidation, which can be catalyzed by trace metal ions or dissolved oxygen.

-

Troubleshooting Tip: Degas the buffer solution by sparging with an inert gas like nitrogen or argon before dissolving the this compound. Consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

-

-

Possible Cause 2: Photodegradation. Exposure to ambient light, especially UV radiation, can induce degradation.

-

Possible Cause 3: Microbial Contamination. Microbial growth in the buffer can lead to enzymatic degradation of the drug substance.

-

Troubleshooting Tip: Use sterile buffers and consider adding a preservative if the formulation is intended for multi-dose use.

-

Issue 2: Inconsistent results in stability studies across different batches.

-

Possible Cause 1: Variability in Buffer Preparation. Minor differences in pH or buffer composition can significantly impact the degradation rate.[16]

-

Troubleshooting Tip: Ensure a standardized and validated protocol for buffer preparation. Calibrate the pH meter before each use and use high-purity reagents.

-

-

Possible Cause 2: Inconsistent Storage Conditions. Fluctuations in temperature or humidity can affect stability.

-

Troubleshooting Tip: Use calibrated and validated stability chambers for sample storage. Monitor and document the storage conditions regularly.

-

-

Possible Cause 3: Issues with the Analytical Method. A non-validated or non-robust analytical method can lead to variable results.

-

Troubleshooting Tip: Validate the HPLC method according to ICH guidelines, ensuring it is stability-indicating, meaning it can separate the parent drug from all significant degradation products.[13]

-

Quantitative Data Summary

The following tables present hypothetical data to illustrate how quantitative results from this compound stability studies might be summarized.

Table 1: Effect of pH on this compound Degradation Rate at 40°C

| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |

| 3.0 | 0.025 | 27.7 |

| 5.0 | 0.008 | 86.6 |

| 7.4 | 0.015 | 46.2 |

| 9.0 | 0.042 | 16.5 |

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Major Degradation Products Identified |

| 0.1 M HCl, 60°C, 24h | 15.2 | Hydrolysis Product A |

| 0.1 M NaOH, 60°C, 24h | 28.5 | Hydrolysis Product B, Isomer I |

| 1% H₂O₂, RT, 24h | 12.8 | Oxidation Product C |

| UV Light (254 nm), 24h | 21.0 | Photodegradation Product D |

| Heat (80°C), 48h | 8.5 | Thermal Degradation Product E |

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3 to 10).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer to prepare the test solutions.

-

Incubation: Place the solutions in a constant temperature bath (e.g., 40°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Protocol 2: Forced Photodegradation Study

-

Sample Preparation: Prepare an aqueous solution of this compound of known concentration.

-

Control Sample: Protect a portion of the solution from light by wrapping the container in aluminum foil.

-

Exposure: Place the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Sampling: Withdraw samples at specified time points.

-

Analysis: Analyze the samples using a validated HPLC method to quantify the degradation of this compound and the formation of any photoproducts.

Visualizations

Caption: General workflow for a this compound stability study.

Caption: Hypothetical degradation pathways for this compound.

References

- 1. longdom.org [longdom.org]

- 2. Degradation pathway: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of fenprostalene in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing adverse gastrointestinal effects of Fezolamine in animal studies

Technical Support Center: Fezolamine Animal Studies

Disclaimer: this compound is an investigational antidepressant that was not brought to market. The following information is based on historical data and knowledge of similar compounds, specifically serotonin reuptake inhibitors (SSRIs), to guide researchers in anticipating and managing potential gastrointestinal (GI) effects in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary adverse gastrointestinal (GI) effects observed with this compound and similar SSRIs in animal models?

A1: Based on its mechanism as a serotonin reuptake inhibitor, this compound is anticipated to produce GI side effects similar to those of other SSRIs. In a clinical study, the most common adverse effects of this compound were nausea (36%), constipation (26%), and dry mouth (24%)[1]. In animal models, these effects manifest as behaviors and physiological changes that can be objectively measured. Key observable effects include:

-

Nausea-like Behavior (Pica): Rodents do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin clay, in response to nauseating stimuli[2][3][4][5]. Increased kaolin intake is a well-established surrogate for nausea in rats[5][6].

-

Changes in GI Motility: Serotonin plays a crucial role in regulating gut motility. Inhibition of serotonin reuptake can lead to altered gastrointestinal transit times. Studies on SSRIs like paroxetine have shown delayed upper GI transit in mice[7].

-

Anorexia and Weight Loss: Reduced food intake and subsequent weight loss are common secondary effects of GI distress and nausea in animal models[3][8].

-

Changes in Fecal Output: Alterations in stool frequency and consistency can occur. For instance, paroxetine treatment in mice led to decreased stool output[7].

Data Summary Table 1: Common GI Effects of Serotonin Reuptake Inhibitors in Animal Models

| Adverse Effect | Animal Model | Typical Observation | Relevant Compounds |

| Nausea-like Behavior | Rat | Increased consumption of kaolin clay (Pica)[3][4][5]. | Cisplatin (inducer), SSRIs |

| Altered GI Transit | Mouse, Rat | Delayed upper GI transit, measured by charcoal or carmine red dye progression[7][9]. | Paroxetine, Fluoxetine |

| Anorexia | Rat, Mouse | Reduction in daily food consumption[3][8]. | Cisplatin (inducer), SSRIs |

| Decreased Stool Output | Mouse | Reduced number of fecal pellets over a defined period[7]. | Paroxetine |

Q2: What is the underlying mechanism for this compound-induced GI effects?

A2: this compound acts as a serotonin reuptake inhibitor[10]. The GI tract is the largest producer of serotonin (5-HT) in the body, where it regulates motility, secretion, and sensation. By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic clefts of the enteric nervous system and in the brain. This excess serotonin stimulates various 5-HT receptors, with the 5-HT3 receptor being a primary mediator of nausea and vomiting[11][12][13]. Stimulation of 5-HT3 receptors in the gut sends signals to the brain's vomiting center (area postrema), and direct stimulation of these receptors in the brain can also induce nausea[5].

Diagram 1: Proposed Signaling Pathway for this compound-Induced Nausea

Caption: this compound blocks serotonin reuptake, increasing 5-HT levels and stimulating 5-HT3 receptors.

Q3: How can we reliably quantify this compound-induced GI adverse effects in our animal studies?

A3: Several validated methods can be used to quantify GI distress in rodents.

-

Pica Assay for Nausea: This is the standard for assessing nausea in rats[2][8]. Animals are provided with both standard chow and a source of kaolin clay. The amount of kaolin consumed over a set period (e.g., 24-48 hours) post-drug administration is measured. A significant increase in kaolin intake compared to vehicle-treated controls indicates a nausea-like response[4][5].

-

Gastrointestinal Transit Assay: This measures the rate of motility. A non-absorbable marker, such as carmine red dye or a charcoal meal, is administered by oral gavage at a set time after the test compound[9][14][15]. After a specific duration, the animal is euthanized, and the distance the marker has traveled down the small intestine is measured as a percentage of the total intestinal length[9][15].

-

Food Intake and Body Weight Monitoring: Daily measurement of food consumption and body weight can provide a general but sensitive index of the animal's overall well-being and the severity of GI side effects[8].

Diagram 2: Experimental Workflow for Assessing GI Tolerance

Caption: A typical workflow for evaluating this compound's impact on GI function in rodents.

Q4: Our animals show significant anorexia and weight loss. What are some mitigation strategies?

A4: Anorexia and weight loss are likely secondary to nausea. Addressing the primary cause is the most effective strategy.

-

Dose Titration: Start with a lower dose of this compound and gradually increase it over several days. This allows the animal's system to adapt and can significantly reduce the severity of initial side effects, a strategy also recommended in clinical practice[16].

-

Administration with Food: Administering the compound with a small amount of palatable food or immediately after feeding can sometimes reduce direct gastric irritation[16].

-

Co-administration with a 5-HT3 Antagonist: As the 5-HT3 receptor is a key mediator of nausea, co-administering a 5-HT3 antagonist like ondansetron is a highly effective, mechanism-based approach[11][13][17]. This can block the nausea-inducing signal without interfering with the presumed antidepressant mechanism of this compound.

Q5: Which specific agents can be co-administered to counteract this compound's GI effects, and is there data on their efficacy?

A5: The most effective and widely studied agents for counteracting SSRI-induced nausea are 5-HT3 receptor antagonists . These drugs, such as ondansetron and granisetron, are potent anti-emetics used clinically for chemotherapy-induced nausea[13][18]. Preclinical studies show that 5-HT3 antagonists can effectively reduce nausea-like behaviors in animal models[3][12]. For example, granisetron has been shown to inhibit cisplatin-induced pica in rats[3].

Data Summary Table 2: Efficacy of 5-HT3 Antagonists on Nausea-like Behavior in Rats

| Emetic Agent | Mitigating Agent | Dose (Rat, i.p.) | Outcome |

| Cisplatin (3 mg/kg) | Granisetron | 0.1 mg/kg | Inhibited acute phase (Day 1) of pica behavior[3]. |

| Cisplatin (3 mg/kg) | Fosaprepitant (NK1 Ant.) | 2 mg/kg | Abolished both acute and delayed phase pica[3]. |

| Ritonavir (20 mg/kg) | Ondansetron | (Not specified) | Used in combination with other anti-emetics to reduce nausea[6]. |

Note: Data from cisplatin and ritonavir studies are used as a proxy to demonstrate the principle of mitigating nausea via 5-HT3 antagonism.

Diagram 3: Troubleshooting Logic for GI Adverse Effects

Caption: A decision-making flowchart for addressing unexpected GI side effects during experiments.

Key Experimental Protocols

Protocol 1: Pica Model for Assessing Nausea in Rats

-

Housing & Acclimation: House rats individually for at least 3 days before the experiment to acclimate. Provide ad libitum access to water, standard chow, and a pre-weighed amount of kaolin clay in a separate, spill-proof container.

-

Baseline Measurement: For 2-3 days prior to dosing, measure and record daily consumption of chow and kaolin, as well as the animal's body weight, to establish a stable baseline. Replace with fresh, pre-weighed chow and kaolin each day.

-

Dosing: On Day 0, administer this compound (or vehicle control) via the intended experimental route (e.g., oral gavage, i.p.).

-

Data Collection: Over the next 24 to 48 hours, measure the consumption of kaolin and chow at set time points (e.g., 24h and 48h post-dose).

-

Analysis: Calculate the net kaolin intake (grams) for each animal. A statistically significant increase in kaolin consumption in the this compound-treated group compared to the vehicle group is indicative of a nausea-like response[3][4][8].

Protocol 2: Whole Gut Transit Assay (Carmine Red Method)

-

Fasting: Fast mice for a standardized period (e.g., 4-6 hours) before the experiment, with free access to water.

-

Drug Administration: Administer this compound or vehicle control at a pre-determined time (e.g., 60 minutes) before the marker.

-

Marker Administration: Administer a 100 µL bolus of a non-absorbable marker solution (e.g., 6% carmine red in 0.5% methylcellulose) via oral gavage[14][15][19]. Record the exact time of gavage for each animal.

-

Observation: Place each mouse in a clean cage with white paper bedding. Monitor the cages at regular intervals (e.g., every 15 minutes) for the appearance of the first red fecal pellet[14][19].

-

Analysis: The time from gavage to the expulsion of the first red pellet is the whole gut transit time. Compare the transit times between the this compound and vehicle groups to determine if the drug accelerates or delays transit[14][19].

References

- 1. Efficacy and safety of this compound in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pica--a model of nausea? Species differences in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease inhibitor-induced nausea and vomiting is attenuated by a peripherally acting, opioid-receptor antagonist in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fecal Carmine Red Protocol [protocols.io]

- 15. Dye-Based Intestinal Transit Assay [protocols.io]

- 16. Do all SSRIs cause nausea? Tips to manage | Optum Perks [perks.optum.com]

- 17. droracle.ai [droracle.ai]

- 18. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]

- 19. researchgate.net [researchgate.net]

Validation & Comparative

Validation of Fezolamine's Antidepressant Effects in the "Behavioral Despair" Model: A Comparative Guide

This guide provides a comparative analysis of Fezolamine's antidepressant effects in the "behavioral despair" model, also known as the forced swim test (FST). It compares this compound's performance with the established tricyclic antidepressants, imipramine and desipramine, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the Behavioral Despair Test

The forced swim test is a widely used preclinical model to assess antidepressant efficacy. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape behaviors and adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Comparative Efficacy in the Behavioral Despair Test

This compound, a novel nontricyclic antidepressant, has demonstrated activity in the "behavioral despair" model.[1] Studies have indicated that its potency in this assay is similar to that of standard tricyclic antidepressants like imipramine.[1][2]

Data Presentation: Effects of Antidepressants on Immobility Time in the Forced Swim Test

| Compound | Dose (mg/kg) | Animal Model | Reduction in Immobility Time | Reference |

| This compound | Not Specified | Rodent | Potency reported as similar to standard tricyclics | [1] |

| Imipramine | 10 | Male LACA mice | Significant decrease | Kulkarni & Dhir, 2007 |

| 20 | Male LACA mice | Significant decrease | Kulkarni & Dhir, 2007 | |

| Desipramine | 15 | Male rats | Significant decrease in the second and third 5-min periods | Mizoguchi et al., 2000 |

| 32 | Male C57BL/6J mice | Increased latency to immobility | Cryan et al., 2005 |

Note: The table presents data from different studies, and direct comparison should be made with caution due to variations in experimental protocols, animal strains, and scoring methods.

Experimental Protocols: The Forced Swim Test